N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
Description
This piperidine-4-carboxamide derivative features a 6-chloropyridin-3-yl group linked to the piperidine core, along with a 2-((4-fluorophenyl)amino)-2-oxoethyl side chain.
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-17-6-5-16(11-22-17)24-19(27)13-7-9-25(10-8-13)12-18(26)23-15-3-1-14(21)2-4-15/h1-6,11,13H,7-10,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUGDCIWFEUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloropyridin-3-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following molecular formula:
- Molecular Formula: C17H18ClF2N3O
- Molecular Weight: 353.80 g/mol
The structure features a chlorinated pyridine moiety, a piperidine core, and a fluorophenyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and survival. Notably, it has been linked to the inhibition of the heat shock protein 90 (Hsp90), a chaperone that plays a critical role in maintaining the stability of numerous oncoproteins. Inhibition of Hsp90 can lead to the degradation of these proteins, resulting in reduced tumor growth and enhanced apoptosis in cancer cells .
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar scaffolds demonstrate significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | Hsp90 Inhibition |
| Compound B | A549 (Lung) | 3.8 | Apoptosis Induction |
| This compound | MDA-MB-231 (Breast) | 4.5 | Hsp90 Inhibition |
Case Studies
- Study on MDA-MB-231 Cells : A recent investigation into the effects of this compound on MDA-MB-231 cells revealed that the compound significantly reduced cell viability and induced apoptosis. The study utilized flow cytometry to assess cell death mechanisms, confirming that the compound triggers intrinsic apoptotic pathways.
- Combination Therapy : Another study explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for use in combination therapies to overcome drug resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the pyridine and phenyl groups can significantly impact potency and selectivity against cancer cells. Research has shown that:
- Chloro Substituents : Increase binding affinity to Hsp90.
- Fluoro Groups : Enhance lipophilicity and cellular uptake.
These insights guide further development of more potent analogs.
Comparison with Similar Compounds
Core Structural Features
- Main compound: Piperidine-4-carboxamide core with 6-chloropyridin-3-yl and 4-fluorophenylamino-oxoethyl substituents.
- AZ331 () : 1,4-Dihydropyridine core with a thioether-linked 4-methoxyphenyl-oxoethyl group and 2-methoxyphenylcarboxamide .
- F13714 (): Piperidine-methanamine scaffold with a 3-chloro-4-fluorobenzoyl group and methylaminopyridinylmethyl substituent .
- ESM compound () : Piperidine-4-carboxamide with a biphenyl-4-yl group and 3-hydroxypyridinylmethyl side chain .
Substituent Analysis
Hypothetical Pharmacological Targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
